REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:6]([O:23][CH2:24][C:25]2[C:30]([F:31])=[CH:29][C:28]([Br:32])=[CH:27][C:26]=2[F:33])=[N:7][S:8][C:9]=1[NH:10][C:11]([NH:13][CH2:14][CH2:15][CH2:16][CH2:17][N:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1)=[O:12])=O.[NH3:34]>CO.O1CCCC1>[Br:32][C:28]1[CH:29]=[C:30]([F:31])[C:25]([CH2:24][O:23][C:6]2[C:5]([C:3]([NH2:34])=[O:2])=[C:9]([NH:10][C:11]([NH:13][CH2:14][CH2:15][CH2:16][CH2:17][N:18]3[CH2:22][CH2:21][CH2:20][CH2:19]3)=[O:12])[S:8][N:7]=2)=[C:26]([F:33])[CH:27]=1
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Name
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3-(4-Bromo-2,6-difluoro-benzyloxy)-5-[3-(4-pyrrolidin-1-yl-butyl)-ureido]-isothiazole-4-carboxylic acid methyl ester
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Quantity
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27 g
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Type
|
reactant
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Smiles
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COC(=O)C=1C(=NSC1NC(=O)NCCCCN1CCCC1)OCC1=C(C=C(C=C1F)Br)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
N
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Name
|
|
Quantity
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270 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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270 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
stirred at 600 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the temperature below 10° C
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Type
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TEMPERATURE
|
Details
|
Once a steady pressure of around 10 psi was maintained
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 40° C
|
Type
|
TEMPERATURE
|
Details
|
The pressure increased to about 45 psi
|
Type
|
STIRRING
|
Details
|
stirred at 600 rpm and 40° C. for 90 hours
|
Duration
|
90 h
|
Type
|
STIRRING
|
Details
|
stirred for an additional 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The ammonia was removed by vacuum
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble solids (non-product related)
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with 2-propanol (270 mL, 10 volumes)
|
Type
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DISTILLATION
|
Details
|
the tetrahydrofuran and methanol were distilled atmospherically
|
Type
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ADDITION
|
Details
|
Additional 2-propanol (135 mL, 5 volumes) were added
|
Type
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DISTILLATION
|
Details
|
the mixture was distilled to approximately 250 mL total volume
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 20° C.
|
Type
|
STIRRING
|
Details
|
stirred 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(COC2=NSC(=C2C(=O)N)NC(=O)NCCCCN2CCCC2)C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.9 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |